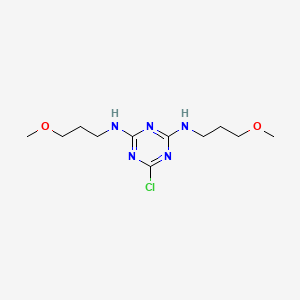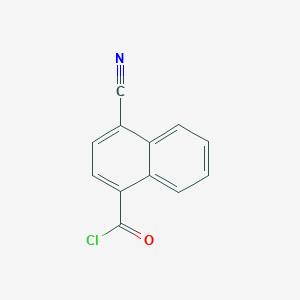
2-(1-Hydroxy-1-phenylethyl)-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a secondary alcohol with a phenyl group attached to the carbon bearing the hydroxyl group. This compound is commonly used in organic synthesis and has various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-1-phenylethyl)-4-methylphenol can be achieved through several methods. One common method involves the reduction of acetophenone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields the desired alcohol .
Industrial Production Methods
In industrial settings, the compound can be produced through the catalytic hydrogenation of acetophenone using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxy-1-phenylethyl)-4-methylphenol undergoes various chemical reactions, including:
Reduction: It can be reduced to form 1-phenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Acetophenone
Reduction: 1-Phenylethanol
Substitution: Corresponding chlorides or bromides
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxy-1-phenylethyl)-4-methylphenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxy-1-phenylethyl)-4-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to different targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl alcohol: Similar structure but lacks the methyl group on the alpha carbon.
1-Phenylethanol: Similar structure but lacks the hydroxyl group on the alpha carbon.
α-Phenylethyl acetate: An ester derivative of the compound.
Uniqueness
2-(1-Hydroxy-1-phenylethyl)-4-methylphenol is unique due to the presence of both a hydroxyl group and a phenyl group on the same carbon atom. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C15H16O2 |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
2-(1-hydroxy-1-phenylethyl)-4-methylphenol |
InChI |
InChI=1S/C15H16O2/c1-11-8-9-14(16)13(10-11)15(2,17)12-6-4-3-5-7-12/h3-10,16-17H,1-2H3 |
InChI-Schlüssel |
XOBWIDIHPPHTAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(C)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[ethoxy(methyl)phosphoryl]-2-fluoropropanoate](/img/structure/B8406850.png)
![4-[(6-Bromo-pyridine-3-carbonyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8406856.png)



![Chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B8406878.png)



![4-bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8406931.png)




